

Comparative analysis of spectroscopic data of pentanol isomers

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Compound of Interest

Compound Name: 2-Propyl-1-pentanol

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A Comparative Spectroscopic Analysis of Pentanol Isomers

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of pentanol isomers, providing a foundation for their identification and differentiation.

The eight isomers of pentanol, with the chemical formula C₅H₁₂O, present a unique challenge and opportunity in spectroscopic analysis. While sharing the same molecular weight, their structural diversity leads to distinct spectral fingerprints in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comparative analysis of these spectroscopic data, complete with experimental protocols and a visual workflow, to aid in the unambiguous identification of each isomer.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. In pentanol isomers, the most prominent features are the O-H and C-O stretching vibrations. The broad O-H stretch, typically appearing between 3200 and 3600 cm⁻¹, is characteristic of the hydroxyl group and is influenced by hydrogen bonding. The C-O stretching vibration, found in the 1000-1260 cm⁻¹ region, can help differentiate between primary, secondary, and tertiary alcohols.[1][2]



Isomer	O-H Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)
Pentan-1-ol	~3330 (broad)	~1058	~2870-2960
Pentan-2-ol	~3340 (broad)	~1110	~2870-2960
Pentan-3-ol	~3350 (broad)	~1100	~2870-2960
2-Methylbutan-1-ol	~3330 (broad)	~1040	~2870-2960
3-Methylbutan-1-ol	~3325 (broad)	~1055	~2870-2960[3]
2-Methylbutan-2-ol	~3400 (broad)	~1145	~2870-2960
3-Methylbutan-2-ol	~3350 (broad)	~1120	~2870-2960
2,2-Dimethylpropan-1- ol	~3350 (broad)	~1045	~2870-2960

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the chemical environment and connectivity of protons, while ¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule.

¹H NMR Spectroscopy

The chemical shifts and splitting patterns in the ¹H NMR spectra are unique for each pentanol isomer, allowing for their clear differentiation. The proton of the hydroxyl group (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons on the carbon atom attached to the hydroxyl group are deshielded and appear at a lower field (higher ppm).



Isomer	¹Η NMR Chemical Shifts (δ, ppm)	
Pentan-1-ol	~3.6 (t, 2H, -CH ₂ OH), ~1.5 (quint, 2H), ~1.3 (sext, 2H), ~0.9 (t, 3H)[4]	
Pentan-2-ol	~3.8 (sext, 1H, -CHOH), ~1.4 (m, 2H), ~1.2 (d, 3H), ~0.9 (t, 3H)[5]	
Pentan-3-ol	~3.5 (quint, 1H, -CHOH), ~1.4 (q, 4H), ~0.9 (t, 6H)	
2-Methylbutan-1-ol	~3.4 (d, 2H, -CH ₂ OH), ~1.7 (m, 1H), ~1.4 (m, 1H), ~1.1 (m, 1H), ~0.9 (d, 3H), ~0.9 (t, 3H)[6]	
3-Methylbutan-1-ol	~3.7 (t, 2H, -CH ₂ OH), ~1.7 (m, 1H), ~1.5 (q, 2H), ~0.9 (d, 6H)	
2-Methylbutan-2-ol	~1.5 (q, 2H), ~1.2 (s, 6H), ~0.9 (t, 3H)[7]	
3-Methylbutan-2-ol	~3.6 (m, 1H, -CHOH), ~1.7 (m, 1H), ~1.2 (d, 3H), ~0.9 (d, 6H)	
2,2-Dimethylpropan-1-ol	~3.3 (s, 2H, -CH ₂ OH), ~0.9 (s, 9H)[8]	

¹³C NMR Spectroscopy

The number of unique signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing a clear distinction between isomers.



Isomer	¹³ C NMR Chemical Shifts (δ, ppm)	
Pentan-1-ol	~62.9, ~32.7, ~28.3, ~22.7, ~14.1	
Pentan-2-ol	~67.2, ~41.8, ~23.5, ~19.1, ~14.2[9]	
Pentan-3-ol	~73.9, ~29.8, ~9.9	
2-Methylbutan-1-ol	~67.8, ~37.5, ~25.9, ~16.2, ~11.4[10]	
3-Methylbutan-1-ol	~61.0, ~43.7, ~25.1, ~22.8	
2-Methylbutan-2-ol	~70.7, ~36.8, ~28.8, ~8.7[11]	
3-Methylbutan-2-ol	~72.7, ~35.1, ~19.9, ~18.2, ~18.1[12]	
2,2-Dimethylpropan-1-ol	~73.3, ~31.8, ~26.4	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for pentanol isomers is observed at m/z = 88. However, this peak is often weak or absent, especially in tertiary alcohols.[13] The fragmentation patterns, primarily α -cleavage and dehydration, are highly dependent on the isomer's structure.

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Pentan-1-ol	88	70, 55, 42, 31
Pentan-2-ol	88	73, 55, 45[14]
Pentan-3-ol	88	59, 55
2-Methylbutan-1-ol	88	70, 57, 41[10]
3-Methylbutan-1-ol	88	70, 57, 43
2-Methylbutan-2-ol	88	73, 59, 55
3-Methylbutan-2-ol	88	73, 55, 45[15]
2,2-Dimethylpropan-1-ol	88	57, 41, 31



Experimental ProtocolsInfrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a liquid pentanol isomer using an Attenuated Total Reflectance (ATR) accessory is as follows:

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
- Sample Application: Place a small drop of the neat liquid pentanol isomer onto the center of the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
- Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for preparing a sample for NMR analysis:

- Sample Preparation: Dissolve approximately 5-20 mg of the pentanol isomer in about 0.6-0.7
 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
- Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[16]
- Data Processing: Process the raw data (Free Induction Decay FID) by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

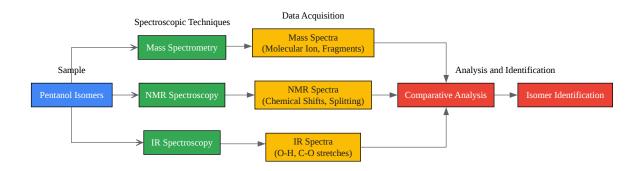
A typical protocol for analyzing a pentanol isomer using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:



- Sample Preparation: Prepare a dilute solution of the pentanol isomer in a volatile solvent (e.g., methanol or dichloromethane).
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC. The different isomers will be separated based on their boiling points and interactions with the GC column.
- Ionization: As each isomer elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum for each separated isomer.

Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comparative analysis of pentanol isomers using the spectroscopic techniques described.



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Workflow for the spectroscopic analysis of pentanol isomers.

This comprehensive guide provides the necessary data and protocols to effectively utilize spectroscopic techniques for the differentiation of pentanol isomers. By carefully analyzing the unique spectral features of each isomer, researchers can confidently identify and characterize these compounds in various scientific and industrial applications.

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